(6E)-6-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
The compound (6E)-6-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that features a thiadiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The starting materials often include 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde and 5-amino-1,3,4-thiadiazole-2-thiol. The reaction conditions usually require a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicinal chemistry, this compound has shown promise as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a potential candidate for therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (6E)-6-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic applications. The pathways involved often include the inhibition of enzyme activity, leading to the disruption of biological processes essential for the survival of pathogens or the progression of diseases.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
3,4-Dichloroaniline: Another aniline derivative with similar applications.
Uniqueness
What sets (6E)-6-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart from these similar compounds is its complex structure, which allows for a broader range of chemical reactions and applications. Its ability to form stable complexes and interact with biological targets makes it a unique and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(6E)-6-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N4O2S/c20-12-3-2-11(14(21)7-12)8-28-16-4-1-10(6-15(16)22)5-13-17(23)26-19(25-18(13)27)29-9-24-26/h1-7,9,23H,8H2/b13-5+,23-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLMMJKSBWBBW-MGKGHCEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl)OCC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Cl)OCC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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